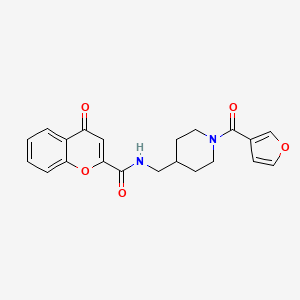

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 1396885-06-5

Cat. No.: VC6629698

Molecular Formula: C21H20N2O5

Molecular Weight: 380.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396885-06-5 |

|---|---|

| Molecular Formula | C21H20N2O5 |

| Molecular Weight | 380.4 |

| IUPAC Name | N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C21H20N2O5/c24-17-11-19(28-18-4-2-1-3-16(17)18)20(25)22-12-14-5-8-23(9-6-14)21(26)15-7-10-27-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,25) |

| Standard InChI Key | NRRWWBKHWXWMML-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=COC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 4H-chromene-2-carboxamide backbone substituted at the nitrogen atom with a ((1-(furan-3-carbonyl)piperidin-4-yl)methyl) group. Key structural elements include:

-

Chromene core: A benzopyran-derived scaffold with a ketone group at position 4, known for its role in modulating biological activities such as anti-inflammatory and anticancer effects .

-

Carboxamide linkage: The chromene-2-carboxamide group enhances hydrogen-bonding potential, influencing target binding and solubility .

-

Piperidine-furan hybrid: The piperidin-4-ylmethyl group substituted with a furan-3-carbonyl moiety introduces conformational rigidity and potential interactions with enzymes or receptors.

Physicochemical Properties

While exact data for this compound are unavailable, analogous structures provide benchmarks:

| Property | Value (Analog-Based Estimate) |

|---|---|

| Molecular formula | C₂₁H₂₁N₂O₅ |

| Molecular weight | 405.4 g/mol |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

| LogP | ~2.5 (predicted) |

The furan and piperidine groups likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Analytical Characterization

Synthetic Strategy

The synthesis likely follows a multi-step approach, drawing from methodologies for chromene carboxamides and piperidine derivatives :

-

Chromene core formation:

-

Carboxamide derivatization:

-

Piperidine-furan coupling:

-

Introduction of the ((1-(furan-3-carbonyl)piperidin-4-yl)methyl) group via reductive amination or nucleophilic substitution, using furan-3-carbonyl chloride as an acylating agent.

-

Analytical Data

-

¹H NMR: Key signals include:

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (chromone ketone), and ~1600 cm⁻¹ (furan C=C) .

-

Mass Spectrometry: Molecular ion peak at m/z 405.4 (M⁺).

Challenges and Future Directions

Synthetic Optimization

-

Yield improvement: Optimize coupling reactions using microwave-assisted synthesis or flow chemistry.

-

Stereoselectivity: Address potential racemization during piperidine functionalization.

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume